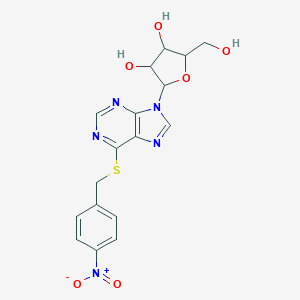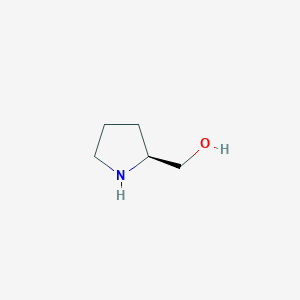
NBMPR
Vue d'ensemble
Description
NBMPR is a purine nucleoside.
Applications De Recherche Scientifique
Inhibition des transporteurs de nucléosides à l'équilibre (ENT)
NBMPR est couramment utilisé à des concentrations de 0,10 μM et 0,10 mM pour inhiber spécifiquement le transport des nucléosides médié par les transporteurs de nucléosides à l'équilibre 1 (ENT1) et 2 (ENT2), respectivement . Les ENT sont des membres de la famille des transporteurs de nucléosides ; quatre transporteurs de cette classe (ENT1-4) ont été décrits à ce jour . ENT1-3 sont des protéines ubiquitaires appartenant à la superfamille des transporteurs de solutés (SLC) qui permettent une diffusion facilitée bidirectionnelle des nucléosides dans les tissus afin de maintenir l'homéostasie des nucléosides .
Inhibition de la protéine de résistance au cancer du sein (ABCG2)
This compound n'est pas seulement un inhibiteur sélectif des ENT, mais il bloque également l'activité d'efflux de la protéine de résistance au cancer du sein (ABCG2) . Les chercheurs utilisant this compound pour évaluer l'effet des ENT sur la pharmacocinétique doivent donc interpréter leurs résultats avec soin s'ils étudient des composés qui sont des substrats à la fois des ENT et d'ABCG2 .
Modulation de la disposition des analogues de nucléosides cytotoxiques
This compound, un puissant inhibiteur du transport des nucléosides dans de nombreux types de cellules, module la disposition in vivo de plusieurs analogues de nucléosides cytotoxiques . Cette modulation peut avoir des implications significatives dans le domaine de la recherche et du traitement du cancer.
Inhibition de l'efflux actif placentaire
This compound (0,10 mM) pourrait également inhiber l'efflux actif placentaire de la [3H]zidovudine et du fumarate de disoproxil de [3H]ténovir . Cela pourrait avoir des applications potentielles dans l'étude du transport des médicaments à travers le placenta.
Inhibition de la P-glycoprotéine (ABCB1)
Bien que la recherche ne soit pas concluante, il existe une hypothèse selon laquelle this compound pourrait abolir l'activité de la P-glycoprotéine (ABCB1) . Cela pourrait avoir des implications dans l'étude de la multirésistance aux médicaments dans le cancer.
Inhibition du transport de [3H]glyburide
This compound (0,10 mM) a inhibé le transport bidirectionnel de [3H]glyburide à travers des monocouches de cellules MDCKII-ABCG2 et a bloqué l'efflux de [3H]glyburide médiée par ABCG2 par le placenta de rat à terme in situ . Cela suggère un rôle potentiel de this compound dans l'étude du transport des médicaments et de la pharmacocinétique.
Mécanisme D'action
Target of Action
NBMPR, also known as S-(4-Nitrobenzyl)-6-thioinosine or 4-Nitrobenzylthioinosine, primarily targets the Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) . These transporters are members of the nucleoside transporter family and are ubiquitous proteins that mediate bi-directional facilitated diffusion of nucleosides in tissues to maintain nucleoside homeostasis .
Mode of Action
This compound acts as an inhibitor of ENT1 and ENT2 . It binds to these transporters with high affinity, thereby inhibiting the transport of nucleosides . . It has also been found to block the efflux activity of the Breast Cancer Resistance Protein (ABCG2) .
Biochemical Pathways
The inhibition of ENT1 and ENT2 by this compound affects the facilitated diffusion of nucleosides, disrupting nucleoside homeostasis . Additionally, by blocking the efflux activity of ABCG2, this compound can impact the transport of various substrates of this protein, including certain drugs .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution and clearance in the body. In a study involving mice, the this compound content of plasma was found to be maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours . The time courses for the disappearance of this compound from plasma and erythrocytes were monoexponential and yielded half-life values of 0.39 hours and 0.68 hours, respectively .
Result of Action
The inhibition of ENT1 and ENT2 by this compound disrupts the normal transport of nucleosides, which can have various downstream effects depending on the specific nucleosides and tissues involved . By blocking the efflux activity of ABCG2, this compound can also influence the disposition of drugs that are substrates of this protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound used can affect its inhibitory activity. At a concentration of 0.10 mM, this compound has been found to abolish ABCG2 activity . Therefore, researchers using this compound to evaluate the effect of ENTs on pharmacokinetics must interpret their results carefully if studying compounds that are substrates of both ENTs and ABCG2 .
Analyse Biochimique
Biochemical Properties
S-(4-Nitrobenzyl)-6-thioinosine interacts with equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), inhibiting the transport of nucleosides . It has been shown to modulate the in vivo disposition of several cytotoxic nucleoside analogs .
Cellular Effects
S-(4-Nitrobenzyl)-6-thioinosine has been found to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), a protein that plays a significant role in drug resistance . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, S-(4-Nitrobenzyl)-6-thioinosine exerts its effects by binding to equilibrative nucleoside transporters, inhibiting the transport of nucleosides . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of S-(4-Nitrobenzyl)-6-thioinosine have been observed to change over time in laboratory settings . For instance, it has been shown that the compound’s content in plasma was maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours .
Dosage Effects in Animal Models
The effects of S-(4-Nitrobenzyl)-6-thioinosine have been studied in animal models
Transport and Distribution
S-(4-Nitrobenzyl)-6-thioinosine is transported and distributed within cells and tissues through its interaction with equilibrative nucleoside transporters . It has been shown to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), which can impact its localization or accumulation .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCJFJRCWPVDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860551 | |
| Record name | 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38048-32-7 | |
| Record name | 6-(p-Nitrobenzylthio)inosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















